

A Technical Guide to the Spectroscopic Analysis of (R)-(-)-5-Hexen-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-5-Hexen-2-ol

Cat. No.: B103396

[Get Quote](#)

Introduction

(R)-(-)-5-Hexen-2-ol (CAS Number: 17397-29-4) is a chiral secondary alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol .^[1] Its structure contains two key functional groups: a secondary alcohol and a terminal alkene. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. The spectroscopic data is pivotal for structural elucidation and quality control.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **(R)-(-)-5-Hexen-2-ol**. Note that while IR and MS data are based on experimental spectra of the racemate (5-Hexen-2-ol), which is identical to the pure enantiomer, the NMR data is predicted, as experimental assigned spectra are not readily available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following ¹H and ¹³C NMR data are predicted based on computational models and typical chemical shifts for the functional groups present. Experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Position	Chemical Shift (δ , ppm)	Multiplicity	Assignment
H1 (CH_3)	1.19	Doublet	$-\text{CH}(\text{OH})\text{CH}_3$
H2	3.80	Sextet	$-\text{CH}(\text{OH})\text{CH}_3$
H3	1.55	Multiplet	$-\text{CH}(\text{OH})\text{CH}_2\text{CH}_2-$
H4	2.15	Multiplet	$-\text{CH}_2\text{CH}_2\text{CH}=\text{CH}_2$
H5	5.85	Multiplet	$-\text{CH}_2\text{CH}=\text{CH}_2$
H6a	5.05	Multiplet	$-\text{CH}=\text{CH}_2$ (trans)
H6b	4.98	Multiplet	$-\text{CH}=\text{CH}_2$ (cis)
OH	~1.6 (variable)	Singlet (broad)	$-\text{OH}$

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: TMS)

Position	Chemical Shift (δ , ppm)	Assignment
C1	23.5	$-\text{CH}(\text{OH})\text{CH}_3$
C2	67.5	$-\text{CH}(\text{OH})\text{CH}_3$
C3	38.6	$-\text{CH}(\text{OH})\text{CH}_2\text{CH}_2-$
C4	29.8	$-\text{CH}_2\text{CH}_2\text{CH}=\text{CH}_2$
C5	138.5	$-\text{CH}_2\text{CH}=\text{CH}_2$
C6	114.7	$-\text{CH}=\text{CH}_2$

Infrared (IR) Spectroscopy

The gas-phase IR spectrum is characterized by absorptions corresponding to its alcohol and alkene functional groups.^[2] In a liquid-phase spectrum (e.g., neat or as a thin film), the O-H stretching band would appear as a very broad band around 3350 cm^{-1} .

Table 3: Key IR Absorption Bands (Gas Phase)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3640	Medium	O-H stretch (free hydroxyl)
~3080	Medium	=C-H stretch (vinylic)
2850 - 2970	Strong	C-H stretch (aliphatic)
~1645	Medium	C=C stretch (alkene)
~1460	Medium	C-H bend (aliphatic)
~1115	Strong	C-O stretch (secondary alcohol)
~995 & 915	Strong	=C-H bend (out-of-plane, vinylic)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 5-hexen-2-ol shows fragmentation patterns characteristic of a small secondary alcohol.^[3] The molecular ion peak (M^+) at m/z 100 is expected to be of low intensity or absent.

Table 4: Key Mass Spectrometry Data (Electron Ionization)

m/z (Mass/Charge)	Relative Intensity (%)	Proposed Fragment Ion / Assignment
100	< 1	$[\text{C}_6\text{H}_{12}\text{O}]^+$ (Molecular Ion, M^+)
85	~ 5	$[\text{M} - \text{CH}_3]^+$ (Loss of methyl radical)
82	~ 20	$[\text{M} - \text{H}_2\text{O}]^+$ (Dehydration)
67	~ 40	$[\text{C}_5\text{H}_7]^+$ (Loss of H_2O and CH_3)
57	~ 65	$[\text{C}_4\text{H}_9]^+$ or $[\text{C}_3\text{H}_5\text{O}]^+$
45	100	$[\text{C}_2\text{H}_5\text{O}]^+$ (Base Peak, alpha-cleavage fragment $[\text{CH}_3\text{CHOH}]^+$)
41	~ 70	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

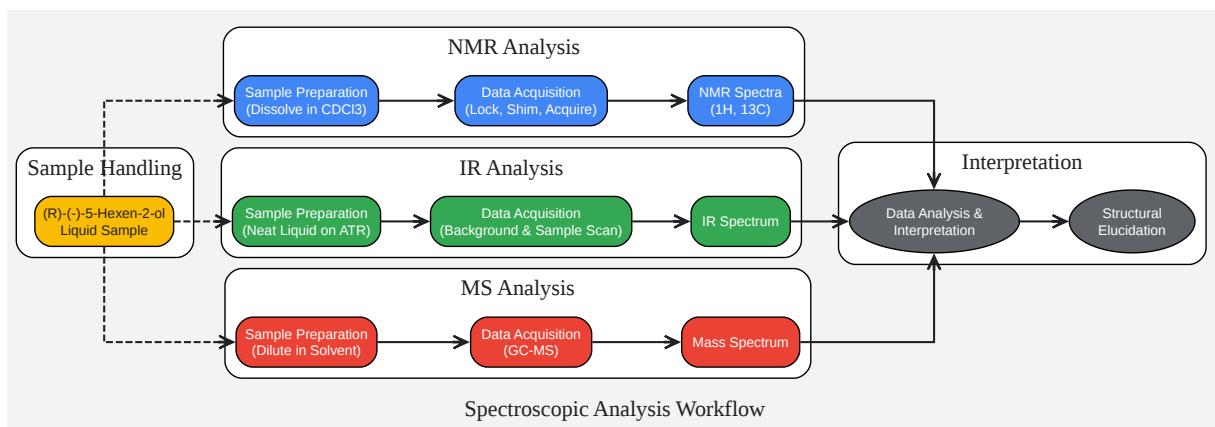
- Sample Preparation:
 - Accurately weigh 5-10 mg of **(R)-(-)-5-Hexen-2-ol** for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
 - Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely to prevent evaporation, especially given the compound's volatility.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.
 - Place the sample into the NMR magnet.
 - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either automatically or manually, to achieve sharp, symmetrical peaks.
 - Tuning and Matching: The probe is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C) to maximize signal reception.
 - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

- System Preparation:
 - Ensure the FT-IR spectrometer is powered on and the analysis software is running.
 - Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a lint-free wipe moistened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
- Background Scan:
 - Run a background spectrum with the clean, empty ATR crystal. This measures the ambient atmosphere (e.g., H_2O , CO_2) and instrument response, which will be subtracted from the sample spectrum.
- Sample Analysis:

- Using a clean pipette, place 1-2 drops of **(R)-(-)-5-Hexen-2-ol** directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to achieve a good signal-to-noise ratio.
- Cleaning:
 - After analysis, thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.


Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation:
 - Prepare a dilute solution of **(R)-(-)-5-Hexen-2-ol** (e.g., 100 ppm) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
 - Transfer the solution to a 2 mL autosampler vial and cap it.
- GC-MS System Parameters (Typical):
 - Injection: Inject 1 μL of the sample solution into the GC inlet, typically set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.
 - Gas Chromatograph (GC):
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
 - Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) is suitable.
 - Oven Temperature Program: An initial temperature of 40-50°C held for 1-2 minutes, followed by a ramp of 10-15°C/min up to 250°C.
 - Mass Spectrometer (MS):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Scan Range: m/z 35-350.
- Data Analysis:
 - The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound.
 - The mass spectrum corresponding to the chromatographic peak is extracted and compared to library spectra (e.g., NIST) for confirmation and interpretation of the fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the complete spectroscopic characterization of a liquid sample such as **(R)-(-)-5-Hexen-2-ol**.

[Click to download full resolution via product page](#)

Figure 1: General experimental workflow for the spectroscopic analysis of **(R)-(-)-5-Hexen-2-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(-)-5-Hexen-2-ol 97 17397-29-4 [sigmaaldrich.com]
- 2. 5-Hexen-2-ol [webbook.nist.gov]
- 3. 5-Hexen-2-ol [webbook.nist.gov]
- 4. To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of (R)-(-)-5-Hexen-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103396#spectroscopic-data-for-r-5-hexen-2-ol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com